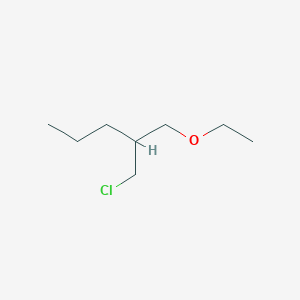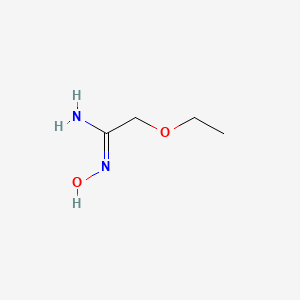
9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a hydroxypropyl group attached to the purine ring and a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride typically involves the reaction of 9-(3-hydroxypropyl)-9H-purine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{9-(3-Hydroxypropyl)-9H-purine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives. Reduction reactions can convert the sulfonyl chloride group to sulfonyl hydride or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various purine derivatives and sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s activity or function, which is of interest in both biochemical studies and therapeutic applications.
Comparaison Avec Des Composés Similaires
9-(3-Hydroxypropyl)-9H-purine-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
9-(3-Hydroxypropyl)-9H-purine-6-sulfonate: Contains a sulfonate ester group.
9-(3-Hydroxypropyl)-9H-purine-6-sulfonothioate: Contains a sulfonothioate group.
Uniqueness: The presence of the sulfonyl chloride group in 9-(3-Hydroxypropyl)-9H-purine-6-sulfonyl chloride makes it a versatile intermediate for further chemical modifications. This functional group is highly reactive and can be easily transformed into various derivatives, making it a valuable compound for synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C8H9ClN4O3S |
|---|---|
Poids moléculaire |
276.70 g/mol |
Nom IUPAC |
9-(3-hydroxypropyl)purine-6-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN4O3S/c9-17(15,16)8-6-7(10-4-11-8)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2 |
Clé InChI |
OPNIVXXALQPEEI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)S(=O)(=O)Cl)N=CN2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


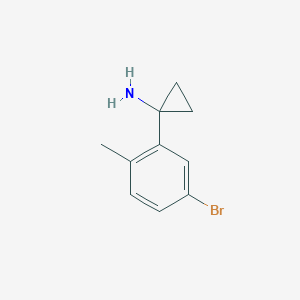
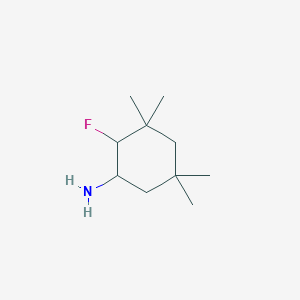
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
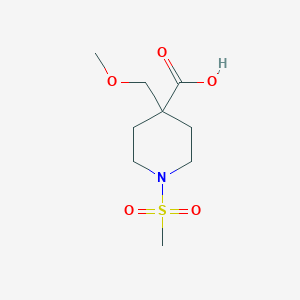

![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
amine](/img/structure/B13239089.png)
![2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)
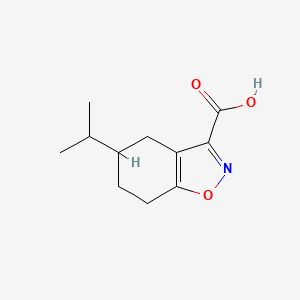
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13239111.png)


